molecular formula C12H5Br5O B1602054 3,3',4,4',5-Pentabromodiphenyl ether CAS No. 366791-32-4

3,3',4,4',5-Pentabromodiphenyl ether

Cat. No. B1602054
M. Wt: 564.7 g/mol
InChI Key: SJNIIWPIAVQNRK-UHFFFAOYSA-N
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Description

3,3',4,4',5-Pentabromodiphenyl ether (PBDE) is a flame retardant compound used in a variety of consumer products, including electronics, furniture, and textiles. PBDEs are highly persistent in the environment and can accumulate in living organisms, leading to potential health risks. Despite the potential health risks, PBDEs are still widely used in consumer products due to their effectiveness as flame retardants.

Scientific Research Applications

Molecular Structures and Supramolecular Assemblies

Porous Hydrogen-Bonded Networks : The symmetric geometry of derivatives related to pentabromodiphenyl ether enables the creation of complex molecular and supramolecular structures. These compounds, such as those incorporating diaminotriazine groups attached to a tetraphenyl ether core, can form highly porous three-dimensional networks through hydrogen bonding, defining significant interconnected channels for guest inclusion. The flexibility inherent in the core structure facilitates the formation of guest-free structures that deviate from tetrahedral geometry, emphasizing the material's potential in creating new types of porous materials (Laliberté, Maris, & Wuest, 2004).

Environmental Impact and Degradation

Photolysis of Decabromodiphenyl Ether : Studies on decabromodiphenyl ether, a closely related compound, have shown that it can degrade under UV irradiation to form a variety of lower brominated diphenyl ethers and other products. This research is crucial in understanding the environmental fate of such compounds and highlights the potential for photolysis to generate a wide range of degradation products, including potentially more bioaccumulative and persistent congeners (Christiansson, Eriksson, Teclechiel, & Bergman, 2009).

Chemical Reactivity and Synthesis

Isomerization and Catalysis : The reactivity of compounds involving brominated diphenyl ethers has been explored in various chemical reactions, including isomerization reactions catalyzed by ruthenium complexes. Such studies provide insights into the chemical behavior of these compounds and offer potential pathways for their transformation or degradation, which is relevant for both synthetic applications and environmental degradation processes (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Environmental Contaminants and Their Degradation

Anaerobic Degradation : Research into the anaerobic microbial and photochemical degradation of brominated diphenyl ethers like BDE15 (which is structurally similar to 3,3',4,4',5-Pentabromodiphenyl ether) reveals that these compounds can be reductively debrominated to form less brominated congeners. This process is essential for understanding the environmental persistence and transformation of these flame retardants and their potential impacts on ecosystems and human health (Rayne, Ikonomou, & Whale, 2003).

properties

IUPAC Name

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNIIWPIAVQNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573491
Record name 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4',5-Pentabromodiphenyl ether

CAS RN

366791-32-4
Record name 3,3',4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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